Bisacodyl-d13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H19NO4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[4-[(4-acetyloxy-2,3,5,6-tetradeuteriophenyl)-deuterio-(3,4,5,6-tetradeuteriopyridin-2-yl)methyl]-2,3,5,6-tetradeuteriophenyl] acetate |
InChI |
InChI=1S/C22H19NO4/c1-15(24)26-19-10-6-17(7-11-19)22(21-5-3-4-14-23-21)18-8-12-20(13-9-18)27-16(2)25/h3-14,22H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,22D |
InChI Key |
KHOITXIGCFIULA-YJXZWZGQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])(C2=C(C(=C(C(=C2[2H])[2H])OC(=O)C)[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])OC(=O)C)[2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation for Bisacodyl D13
Retrosynthetic Analysis for Deuterated Bisacodyl (B1667424) Synthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.com3ds.com3ds.com For Bisacodyl-d13, the analysis would logically disconnect the molecule at the ester linkages and the central carbon-carbon bonds.
A plausible retrosynthetic pathway for this compound would involve the following key disconnections:
Ester groups: The two acetyl groups can be disconnected to reveal the precursor 4,4'-(pyridin-2-ylmethylene)diphenol (Desdiacetyl Bisacodyl) and a deuterated acetyl source.
Central C-C bonds: The diphenolic methane (B114726) structure can be further broken down to a deuterated pyridine-2-carboxaldehyde and two equivalents of a suitable phenol (B47542) precursor.
This approach suggests that the deuterium (B1214612) atoms can be introduced via a deuterated acetylating agent or by constructing the pyridine (B92270) ring with deuterium atoms already incorporated. The latter is often preferred to prevent the potential loss of the isotopic label through metabolic processes. chemicalsknowledgehub.com
Deuterium Labeling Methods and Techniques
Several methodologies exist for introducing deuterium into organic molecules, each with its own advantages and limitations. The choice of method depends on the desired position of the label, the stability of the starting materials, and the required isotopic purity.
Direct Hydrogen-Deuterium Exchange Methodologies
Direct hydrogen-deuterium (H/D) exchange reactions offer a straightforward approach to deuteration by swapping hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O) or deuterated solvents. chemicalsknowledgehub.com This method can be catalyzed by acids, bases, or metals. For aromatic systems like the pyridine and phenyl rings in bisacodyl, transition metal catalysis is often employed. researchgate.netgoogle.com However, achieving high regioselectivity can be challenging, and multiple positions may undergo exchange, leading to a mixture of isotopologues. chemrxiv.org
Synthesis via Deuterated Precursors
A more controlled and often preferred method for synthesizing specifically labeled compounds like this compound is to use deuterated starting materials. nih.gov In this strategy, a key building block of the target molecule is synthesized in its deuterated form and then carried through the remaining synthetic steps. For this compound, this could involve the synthesis of a deuterated pyridine-2-carboxylic acid or a deuterated phenol derivative. This approach ensures that the deuterium atoms are located at specific, predetermined positions within the final molecule.
For instance, the synthesis of 4',4''-dihydroxydiphenyl(2-pyridyl)methane, a key intermediate for bisacodyl, can be achieved by condensing pyridine-2-carboxaldehyde with phenol. niscpr.res.ingoogle.com By using a deuterated pyridine-2-carboxaldehyde, the deuterium labels can be incorporated into the pyridine ring of the final product.
Catalyst-Mediated Deuteration Approaches
Catalysts play a crucial role in many deuteration reactions, enhancing reaction rates and often providing control over regioselectivity. Transition metal catalysts, such as palladium, iridium, and osmium, are widely used for the deuteration of aromatic and heteroaromatic compounds. figshare.comrsc.orgnih.govacs.org These catalysts can activate C-H bonds, facilitating their exchange with deuterium from a deuterium source. For example, palladium-catalyzed H/D exchange using D₂O has been shown to be effective for a variety of arenes. acs.org Similarly, iridium-based catalysts are effective for the borylation and subsequent deuteration of pyridine derivatives. The choice of catalyst and ligand can significantly influence the position and extent of deuterium incorporation. rsc.org
Regioselective Deuteration Considerations
Achieving regioselectivity—the selective deuteration of a specific position in a molecule—is a significant challenge in the synthesis of isotopically labeled compounds. chemrxiv.org In the context of this compound, it is crucial to introduce the deuterium atoms into metabolically stable positions to ensure the integrity of the label during pharmacokinetic and metabolic studies.
For pyridine rings, the reactivity of the different positions towards H/D exchange varies. The positions adjacent to the nitrogen atom (α-positions) can have different reactivity compared to the β and γ positions. figshare.comrsc.org The choice of catalyst and reaction conditions can be tailored to target specific sites. For example, certain palladium catalysts with specific ligands have been shown to favor deuteration at the α-position of pyridines. rsc.org DFT calculations can also be employed to predict the most likely sites of C-H activation and subsequent deuteration. figshare.com
Challenges and Innovations in this compound Synthesis
The synthesis of this compound presents several challenges, including:
Achieving high isotopic enrichment: It is often difficult to achieve 100% deuterium incorporation, and the final product may be a mixture of isotopologues. pharmaffiliates.com
Controlling regioselectivity: Directing the deuterium atoms to the desired positions without labeling other sites can be complex.
Multi-step synthesis: The use of deuterated precursors often involves a longer and more complex synthetic route.
Innovations in deuteration chemistry are continually addressing these challenges. The development of new and more selective catalysts is a key area of research. rsc.orgnih.gov For example, metal-free deuteration methods using photoexcitation are emerging as a promising alternative to traditional transition metal catalysis. researchgate.netnih.gov Additionally, advancements in purification techniques are essential for isolating the desired deuterated compound with high purity.
Achieving High Isotopic Purity and Enrichment
Achieving a high degree of isotopic purity and enrichment is paramount in the synthesis of deuterated compounds to ensure their utility as standards in quantitative analysis. synmr.in High enrichment means that a very high percentage of the target molecules contain the desired number of deuterium atoms at the specified positions.
Deuterium Sources and Incorporation Methods The choice of deuterium source is fundamental to the synthetic strategy. Common sources include deuterium gas (D₂), heavy water (D₂O), and deuterated solvents. synmr.inchemicalsknowledgehub.com D₂O is often considered an ideal source for large-scale deuteration due to its relatively low cost and safety. researchgate.netnih.gov
Several methods exist for incorporating deuterium into organic molecules:
Hydrogen Isotope Exchange (HIE): This is a widely used technique for late-stage deuteration, where C-H bonds are directly converted to C-D bonds. musechem.comacs.org These reactions are often equilibrium processes, necessitating the use of a large excess of the deuterium source to drive the reaction toward high isotopic incorporation. acs.org HIE reactions are frequently catalyzed by transition metals. Iridium-based catalysts are known for their high efficiency under mild conditions, while newer catalysts, such as those based on nanostructured iron, offer a more cost-effective alternative. researchgate.netnih.govacs.org
Acid- or Base-Catalyzed Exchange: This traditional method is effective for exchanging acidic protons, such as those adjacent to a carbonyl group (enolizable protons). However, to achieve high levels of isotopic purity, multiple treatments with a deuterium source like D₂O may be required.
Reductive Deuteration: This involves the reduction of functional groups like esters or acyl chlorides using a reducing agent in the presence of a deuterium source. mdpi.com For example, α,α-dideuterio alcohols can be synthesized from acyl chlorides using samarium(II) iodide and D₂O. mdpi.com
Verification of Isotopic Enrichment After synthesis, it is essential to accurately determine the isotopic enrichment. This is typically accomplished using analytical techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalsknowledgehub.comresearchgate.net Time-of-flight (TOF) mass spectrometry, in particular, provides the high resolution needed to distinguish between isotopologues and accurately quantify enrichment levels. chemicalsknowledgehub.com
Table 1: Comparison of Common Deuteration Strategies
| Method | Typical Deuterium Source | Catalyst/Reagent | Key Characteristics | Typical Isotopic Purity |
|---|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | D₂ gas, D₂O | Iridium, Rhodium, Iron complexes | Enables late-stage functionalization; regioselectivity can be controlled by directing groups. acs.org | High to very high (>95%) can be achieved. researchgate.netrsc.org |
| Acid/Base-Catalyzed Exchange | D₂O, Deuterated alcohols | Strong acids (e.g., D₂SO₄) or bases (e.g., NaOD) | Effective for acidic protons; may require multiple cycles for high incorporation. | Variable; can be high with repeated treatments. |
Scalability of Synthetic Routes
The transition of a synthetic route from a small laboratory scale to large-scale industrial production presents significant challenges, including cost, efficiency, safety, and robustness. nih.govresearchgate.net There is a growing demand for scalable deuteration methods, driven by the increasing use of deuterated compounds as active pharmaceutical ingredients. nih.govnih.gov
Batch vs. Flow Synthesis Traditionally, deuterated compounds have been synthesized using batch reactors. However, this method has inherent limitations for large-scale production, including issues with reaction vessel size, inefficient heating and cooling that lead to long cycle times, and complex filtration and extraction processes. tn-sanso.co.jp
Flow synthesis has emerged as a superior technology for scaling up the production of deuterated aromatic compounds. tn-sanso.co.jp This method offers several advantages:
Efficiency: Flow reactors, particularly those coupled with microwave heating, have very high heating efficiency, reducing reaction times from hours to minutes. tn-sanso.co.jp
Scalability: Flow systems can be run continuously, allowing for mass production without the limitations of reactor vessel size. tn-sanso.co.jp
Economic and Environmental Considerations For a synthetic route to be commercially viable on a large scale, it must be cost-effective and environmentally friendly. google.com This involves using inexpensive and readily available starting materials and catalysts. The use of D₂O as the deuterium source and abundant, non-precious metal catalysts, such as nanostructured iron, are key developments in creating scalable and economical deuteration processes. nih.govresearchgate.netnih.gov A patented method highlights a green and environmentally friendly process using D₂O or deuterated alcohols, achieving high deuteration rates without highly toxic reagents, making it suitable for large-scale drug development. google.com
Table 2: Comparison of Batch vs. Flow Synthesis for Deuteration
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Scalability | Limited by reaction vessel size. tn-sanso.co.jp | Easily scaled by continuous operation. tn-sanso.co.jp |
| Heating/Cooling | Lower efficiency, long tact times. tn-sanso.co.jp | High efficiency, especially with microwave heating; rapid temperature changes. tn-sanso.co.jp |
| Process Time | Long due to sequential heating, reaction, and cooling steps. tn-sanso.co.jp | Greatly reduced; allows for integrated, single-step processes. tn-sanso.co.jp |
| Safety & Control | Challenges in maintaining uniform temperature and mixing in large volumes. | Better control over reaction parameters (temperature, pressure, time). |
| Resource Efficiency | May require larger excess of reagents. | Can be more efficient, potentially reducing the amount of expensive D₂O needed. tn-sanso.co.jp |
Purification and Isolation of Deuterated Analogues
The final stage in producing high-purity this compound is the purification and isolation of the target compound from the reaction mixture. The crude product typically contains the desired deuterated analogue alongside unreacted starting materials, partially deuterated species, and other reaction byproducts. niscpr.res.in
Standard purification techniques in organic chemistry are employed to isolate the final product. The choice of method depends on the physical properties of the compound and the nature of the impurities.
Recrystallization: For crystalline solids like Bisacodyl, recrystallization is a common and effective method for achieving high purity. google.com The crude product is dissolved in a suitable solvent and allowed to slowly crystallize, leaving impurities behind in the solution. Ethanol is often used for the recrystallization of Bisacodyl. google.com
Chromatography: Column chromatography is used to separate compounds based on their differential adsorption to a stationary phase. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for both analyzing the purity of the final product and for purifying it on a preparative scale. chemicalsknowledgehub.com
Extraction and Filtration: Liquid-liquid extraction is used to separate the product from a reaction mixture based on its solubility, while filtration is used to remove solid impurities or to collect the crystalline product after recrystallization. tn-sanso.co.jpgoogle.com
For deuterated hydrocarbons, simple distillation or recrystallization has been shown to yield chemically pure materials with high isotopic purities. cdnsciencepub.com The successful isolation of this compound requires a carefully selected purification strategy to ensure the final product meets the stringent purity requirements for its intended application as an analytical standard.
Advanced Analytical Methodologies for Bisacodyl D13 Quantification and Characterization
Principles of Mass Spectrometry for Deuterated Compound Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. For deuterated compounds like Bisacodyl-d13, specific principles of mass spectrometry are leveraged to distinguish them from their non-deuterated counterparts and to ensure accurate quantification.
Isotope Pattern Recognition in High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides the capability to resolve ions with very small mass differences. This is particularly advantageous in the analysis of deuterated compounds. The incorporation of thirteen deuterium (B1214612) atoms in this compound results in a significant mass shift compared to the unlabeled bisacodyl (B1667424). This mass difference is readily detectable and allows for the clear differentiation of the analyte from its internal standard.
Furthermore, HRMS enables the recognition of distinct isotopic patterns. While the most abundant isotopes of elements like carbon, hydrogen, nitrogen, and oxygen are ¹²C, ¹H, ¹⁴N, and ¹⁶O, they also have naturally occurring heavier isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁷O, ¹⁸O). These heavier isotopes contribute to a characteristic isotopic distribution or pattern in the mass spectrum of a molecule. In the case of this compound, the isotopic pattern will be dominated by the presence of the heavy deuterium isotopes, creating a unique and predictable signature that can be used for its specific identification and to assess its isotopic purity. nih.govnih.gov
Fragmentation Pathways and Deuterium Retention
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is a characteristic fingerprint of a molecule and is crucial for its structural elucidation and selective quantification.
For this compound, the fragmentation pathways are expected to be analogous to those of unlabeled bisacodyl. The key is to monitor the retention of the deuterium labels on the fragment ions. The stability of the carbon-deuterium bond generally leads to the retention of the deuterium atoms during fragmentation, resulting in product ions with a corresponding mass shift compared to the fragments of the non-deuterated compound. However, some fragmentation processes might involve the loss of a deuterium atom, leading to specific neutral losses that can be monitored. Studying these pathways is essential for selecting the most specific and intense fragment ions for quantitative analysis using techniques like Multiple Reaction Monitoring (MRM). nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices due to its high selectivity, sensitivity, and specificity. mdpi.comscispace.com The development of a robust LC-MS/MS method for this compound involves the optimization of both the chromatographic separation and the mass spectrometric detection.
Chromatographic Separation Optimization for Isotope Analogs
Liquid chromatography separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. When analyzing a compound and its deuterated internal standard, the goal is often to have them co-elute or have very similar retention times. This is because co-elution helps to compensate for any matrix effects (ion suppression or enhancement) that might occur during the ionization process, thereby improving the accuracy of quantification. mdpi.com
However, a slight difference in retention time between the analyte and its deuterated analog can sometimes be observed, a phenomenon known as the "isotope effect". mdpi.com Therefore, chromatographic conditions must be carefully optimized to achieve the desired separation or co-elution. This involves selecting the appropriate column chemistry (e.g., C18, PFP), mobile phase composition (e.g., acetonitrile (B52724), methanol, water with additives like formic acid or ammonium (B1175870) acetate), and gradient elution profile. cerilliant.com
Table 1: Illustrative Chromatographic Conditions for Bisacodyl Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 75 mm, 4µm) cerilliant.com |
| Mobile Phase A | Water with 10mM Ammonium Acetate (B1210297) cerilliant.com |
| Mobile Phase B | 95:5 Acetonitrile/Solvent A (v/v) cerilliant.com |
| Gradient | 20% B to 60% B over 5 minutes cerilliant.com |
| Flow Rate | 1.0 mL/min cerilliant.com |
| Injection Volume | 2 µL cerilliant.com |
| Column Temperature | 40 °C |
Mass Spectrometric Detection Parameters for this compound
The mass spectrometer is tuned to specifically detect and quantify this compound. This is typically done using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. In MRM mode, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole for detection. This process provides a high degree of selectivity.
The key parameters to optimize include the precursor and product ion m/z values, collision energy, and declustering potential. The precursor ion for this compound would be its protonated molecule [M+H]⁺. The product ions would be chosen based on the fragmentation studies to ensure they are intense and specific.
Table 2: Hypothetical MRM Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bisacodyl | 362.1 | 302.1 | 25 |
| This compound | 375.2 | 315.2 | 25 |
| Desacetylbisacodyl | 320.1 | 226.1 | 30 |
| Desacetylbisacodyl-d9 | 329.1 | 235.1 | 30 |
Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.
Method Validation Criteria for Quantitative Analysis in Research Matrices
Before a bioanalytical method can be used for routine analysis, it must undergo a thorough validation process to ensure its reliability. The validation is performed according to guidelines from regulatory agencies and scientific organizations. For the quantitative analysis of this compound as an internal standard in research matrices (e.g., plasma, urine, tissue homogenates), the following validation criteria are typically assessed:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Accuracy: The closeness of the measured concentration to the true concentration. Typically expressed as a percentage of the nominal concentration.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range. The curve should be linear with a correlation coefficient (r²) close to 1.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components. mdpi.com
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤15% (≤20% at LLOQ) |
| Calibration Curve (r²) | ≥0.99 |
| Matrix Effect | RSD of the response ratios should be within acceptable limits |
| Stability | Analyte concentration should be within ±15% of the initial concentration |
Specificity and Selectivity Considerations
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. scispace.com For this compound, this includes distinguishing it from the unlabeled Bisacodyl, its metabolites, and any endogenous or exogenous compounds present in the biological matrix. nih.gov
Selectivity is achieved in LC-MS/MS by a combination of chromatographic separation and mass filtering. The chromatographic step separates this compound from many other compounds based on its physicochemical properties. The mass spectrometer then provides a high degree of selectivity by monitoring for the specific mass-to-charge ratio (m/z) of the parent ion of this compound and its characteristic product ions generated through collision-induced dissociation. For instance, in the analysis of related compounds, a study on senna-induced diarrhea showed the importance of reliable testing to avoid false-positive results that can occur with less specific methods like thin-layer chromatography (TLC). nih.gov While a study on bisacodyl analysis using TLC showed a sensitivity of 73% and specificity of 91% in urine, and 91% sensitivity and 96% specificity in stool, highlighting the need for more accurate methods. nih.gov
Linearity and Calibration Curve Establishment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. scispace.com To establish linearity for this compound quantification, a calibration curve is constructed by analyzing a series of standards with known concentrations.
A typical calibration curve for an LC-MS/MS method would plot the peak area ratio of the analyte (this compound) to its internal standard against the corresponding concentration. The relationship is generally evaluated using a linear regression model. For example, in the analysis of non-deuterated bisacodyl, a study using UV spectrophotometry demonstrated good linearity with a correlation coefficient (r) of 0.99963. ijpsm.combookpi.orgresearchgate.net Another study reported a regression equation of y = 0.02156x + 0.09258 for their absorbance method. ijpsm.combookpi.orgresearchgate.net The acceptance criterion for the correlation coefficient is typically close to 1 (e.g., r ≥ 0.99). ijpsm.comresearchgate.net
Table 1: Representative Calibration Curve Data for Bisacodyl Analysis
| Concentration (µg/mL) | Absorbance |
| 10 | 0.308 |
| 15 | 0.415 |
| 20 | 0.523 |
| 25 | 0.635 |
| 30 | 0.739 |
This table is a hypothetical representation based on typical analytical data for Bisacodyl. The linearity of the absorbance method shows the regression equation y = 0.02156x + 0.09258 (r = 0.99963). ijpsm.combookpi.orgresearchgate.net
Accuracy and Precision Assessment
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. scispace.com
Both intra-day and inter-day accuracy and precision are evaluated using quality control (QC) samples at multiple concentration levels (low, medium, and high). For bioanalytical methods, the acceptance criteria for accuracy are often within ±15% of the nominal concentration (±20% for the lower limit of quantitation). Precision, measured as the relative standard deviation (RSD), should typically not exceed 15% (20% for the LLOQ). For instance, studies on bisacodyl analysis have shown that the accuracy meets the validation requirements of 80-120%, and the precision as indicated by the RSD is ≤ 2%. bookpi.orgresearchgate.net
Table 2: Illustrative Accuracy and Precision Data for Bisacodyl Quantification
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| 5 | 4.5 | -2.8 | 6.2 | -1.5 |
| 50 | 3.1 | 1.5 | 4.8 | 0.8 |
| 500 | 2.5 | -0.9 | 3.9 | -0.2 |
This table is a hypothetical representation of typical validation data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. starfishmedical.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. starfishmedical.com
The LOD and LOQ are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. ijpsm.com For example, in one study of bisacodyl, the LOD and LOQ for the absorbance method were found to be 1.411099 μg/mL and 4.276059 μg/mL, respectively. ijpsm.combookpi.orgresearchgate.net Another method reported an LOD of 0.083 µg/ml and an LOQ of 0.25 µg/ml. ijpsm.com
Matrix Effects and Internal Standard Normalization
Matrix effects are the suppression or enhancement of ionization of an analyte by the presence of co-eluting, interfering compounds in the sample matrix (e.g., plasma, urine). This can significantly affect the accuracy and precision of LC-MS/MS methods.
To compensate for matrix effects and variability in sample preparation and instrument response, a stable isotope-labeled internal standard is crucial. For the analysis of this compound, a different isotopologue, such as Bisacodyl-d8, could potentially be used as an internal standard. The internal standard is added at a constant concentration to all samples, standards, and QC samples. Since the internal standard has very similar physicochemical properties and chromatographic behavior to the analyte, it experiences similar matrix effects and losses during sample processing. By using the peak area ratio of the analyte to the internal standard, these variations can be effectively normalized, leading to more accurate and precise quantification. scispace.com
Role of Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. nih.gov In the context of deuterated compounds like this compound, NMR plays a critical role in verifying the position and extent of deuterium incorporation.
Structural Elucidation of this compound and its Derivatives
Deuterium (²H) NMR spectroscopy is specifically used to observe the deuterium nuclei in a molecule. wikipedia.org Unlike proton (¹H) NMR, which has a spin of 1/2, deuterium has a spin of 1. wikipedia.org This results in broader signals and a different chemical shift range, although it is similar to that of proton NMR. wikipedia.org
¹H NMR spectroscopy is also invaluable in determining the level of deuteration. By comparing the integration of the remaining proton signals in the deuterated compound to the corresponding signals in the non-deuterated standard, the percentage of deuterium incorporation at specific sites can be calculated. For highly deuterated compounds, where the residual proton signals are very weak, ²H NMR becomes an essential alternative for structural verification and determining isotopic enrichment. sigmaaldrich.com
Sample Preparation Techniques for Complex Biological Research Matrices
The accurate quantification of this compound in complex biological matrices like plasma or urine is highly dependent on the sample preparation method. The primary objective is to isolate this compound from endogenous components that could interfere with analysis, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.org
Liquid-Liquid Extraction (LLE)
LLE is a conventional sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases. gtfch.org For extracting this compound from a biological fluid like plasma, the pH of the sample is typically adjusted to ensure the analyte is in a neutral, non-ionized state, which increases its affinity for a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether. scielo.brresearchgate.net The process involves vigorous mixing of the sample with the extraction solvent, followed by centrifugation to separate the layers. The organic layer, now containing the analyte, is removed, evaporated, and the residue is reconstituted in a suitable solvent for analysis. scielo.br While widely used, LLE can sometimes suffer from the formation of emulsions and may have lower selectivity compared to other methods. nih.gov
Solid-Phase Extraction (SPE)
SPE is a more advanced and selective sample cleanup technique that has gained prominence over LLE. chromatographyonline.com It utilizes a solid sorbent packed into a cartridge or 96-well plate to retain the analyte from a liquid sample. thermofisher.com For a compound like this compound, a reversed-phase (e.g., C18) or a polymeric sorbent with hydrophilic and lipophilic balanced (HLB) properties is often used. chromatographyonline.comsigmaaldrich.com
A standard SPE procedure involves four steps:
Conditioning: The sorbent is wetted with an organic solvent (e.g., methanol) followed by an aqueous solution to prepare it for sample binding. thermofisher.com
Loading: The pre-treated biological sample is passed through the sorbent, where this compound adsorbs onto the sorbent material. thermofisher.com
Washing: A weak solvent is used to rinse the sorbent, removing salts and other polar interferences while the analyte remains bound. chromatographyonline.com
Elution: A strong organic solvent is passed through the sorbent to desorb and collect the purified this compound. chromatographyonline.com
SPE generally provides cleaner extracts, consumes less solvent, and is more amenable to automation than LLE. nih.govwaters.com
Table 2: Comparative Overview of LLE and SPE for this compound Extraction
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Selectivity | Moderate; depends on solvent choice and pH. | High; tunable by selecting specific sorbent chemistry. nih.gov |
| Solvent Consumption | High. chromatographyonline.com | Low. chromatographyonline.com |
| Automation | Possible, but can be complex. | Easily automated with 96-well plates and robotic systems. phenomenex.blog |
| Extract Cleanliness | Generally lower; risk of emulsions and co-extraction of interferences like phospholipids (B1166683). nih.gov | Generally higher, leading to reduced matrix effects. nih.govwaters.com |
| Analyte Recovery | Can be variable and may be low for more polar compounds. nih.gov | Typically high and reproducible. chromatographyonline.com |
A critical challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components suppress or enhance the analyte's signal in mass spectrometry, leading to inaccurate quantification. rsc.orgamericanpharmaceuticalreview.com Phospholipids and proteins are major sources of such interference in plasma samples. americanpharmaceuticalreview.comspectroscopyonline.com
Protein Precipitation (PPT): This is often used as an initial, simple cleanup step. It involves adding a precipitating agent, such as acetonitrile or trichloroacetic acid, to the plasma sample. nih.govabcam.com This denatures and precipitates the bulk of the proteins, which are then removed by centrifugation. nih.gov However, PPT is a crude technique and does not effectively remove other interfering substances like phospholipids, often necessitating a subsequent, more selective cleanup step like SPE or LLE. nih.govspectroscopyonline.com
Phospholipid Removal: Phospholipids are particularly problematic as they can cause significant ion suppression and contaminate the analytical column and MS ion source. americanpharmaceuticalreview.comspectroscopyonline.com While traditional SPE can reduce phospholipids, specialized phospholipid removal plates and cartridges (e.g., HybridSPE) have been developed. These products combine the simplicity of protein precipitation with specific retention mechanisms, often using zirconia-coated silica, to effectively remove both proteins and phospholipids while allowing the analyte of interest to pass through, resulting in a much cleaner extract. americanpharmaceuticalreview.com
The use of this compound as an internal standard when quantifying its non-labeled counterpart is a powerful strategy to compensate for, rather than eliminate, matrix effects. Since the stable isotope-labeled standard has nearly identical chemical properties and chromatographic retention time to the analyte, it experiences the same degree of signal suppression or enhancement. This allows for reliable correction during data processing, significantly improving the accuracy and precision of the analytical method. chromatographyonline.com
Application of Bisacodyl D13 in Mechanistic and Preclinical Metabolic Research
Elucidation of Metabolic Pathways Using Deuterium (B1214612) Tracers
The use of deuterium-labeled compounds, such as Bisacodyl-d13, is a cornerstone of modern metabolic research. The heavier isotope of hydrogen, deuterium, allows for the differentiation of the parent compound and its metabolites from endogenous molecules, facilitating their tracking and quantification.
In vitro systems that mimic the metabolic environment of the liver are crucial for early-stage drug development. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Hepatocytes, the primary cells of the liver, provide a more complete picture of metabolic processes, including both Phase I and Phase II reactions.
When this compound is incubated with liver microsomes or hepatocytes, its rate of disappearance can be accurately measured over time. This provides a quantitative assessment of its metabolic stability. The known mass shift introduced by the deuterium atoms allows for clear differentiation from the unlabeled compound and any potential background interference in analytical techniques like mass spectrometry. Research in this area aims to understand how quickly this compound is metabolized, which is a key predictor of its in vivo half-life and clearance.
A hypothetical in vitro metabolic stability study of this compound in rat liver microsomes might yield the following data:
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
This interactive table demonstrates the typical degradation profile of a compound in an in vitro metabolic assay.
A primary application of this compound is in the identification of its metabolites. Following incubation in in vitro systems or administration to preclinical animal models, biological samples (e.g., plasma, urine, feces) can be analyzed using high-resolution mass spectrometry. The unique isotopic signature of this compound and its metabolites allows for their confident identification.
The metabolic fate of bisacodyl (B1667424) primarily involves deacetylation. The major metabolite formed is desacetyl-bisacodyl. mybiosource.com Further metabolism can occur through glucuronidation, a Phase II conjugation reaction, to form desacetyl bisacodyl beta-D-glucuronide. mybiosource.com The use of this compound would result in the formation of Desacetyl-Bisacodyl-d13 and its subsequent glucuronide conjugate. The deuterium labeling provides a clear and unambiguous way to trace these metabolic transformations.
Preclinical animal models, such as rodents and canines, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Administering this compound to these models allows for comprehensive metabolic fate studies. By analyzing various biological matrices at different time points, researchers can construct a detailed picture of how the compound is processed and eliminated from the body.
These studies can reveal the major routes of excretion (e.g., renal, fecal) and the primary circulating metabolites. The data gathered from these preclinical investigations are vital for predicting the metabolic profile of the compound in humans, although direct human clinical outcomes are outside the scope of this discussion. The stability of the deuterium label ensures that the tracer accurately reflects the behavior of the parent molecule.
Identification of Deuterium-Labeled Metabolites (excluding human clinical context)
Investigation of Deuterium Kinetic Isotope Effects (DKIEs)
The replacement of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). This effect is a powerful tool for studying enzyme-catalyzed reaction mechanisms.
The basis of the DKIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it.
In an enzyme-catalyzed reaction where the cleavage of a C-H bond is the rate-limiting step, replacing hydrogen with deuterium will slow down the reaction rate. This is known as a primary DKIE. The magnitude of the primary DKIE (kH/kD) can provide insights into the transition state of the reaction. Secondary DKIEs can also be observed when the deuterium is not directly involved in the bond-breaking event but is located at a nearby position. These effects are typically smaller and can provide information about changes in hybridization at the reaction center.
To measure the DKIE for the metabolism of this compound, a typical experimental design would involve parallel incubations of unlabeled bisacodyl and this compound under identical conditions (e.g., with liver microsomes and necessary cofactors). The rates of metabolite formation for both the labeled and unlabeled compounds are then measured.
The ratio of the rate of metabolism for the unlabeled compound (kH) to the rate for the deuterated compound (kD) gives the DKIE value. For example, if the metabolism of bisacodyl involves the hydroxylation of one of the pyridine (B92270) rings, and this is the rate-determining step, a significant primary DKIE would be expected.
A hypothetical experimental setup for determining the DKIE of this compound metabolism might look like this:
| Compound | Initial Concentration (µM) | Incubation Time (min) | Metabolite Concentration (µM) |
| Bisacodyl | 10 | 15 | 2.5 |
| This compound | 10 | 15 | 1.8 |
This interactive table illustrates a simplified experimental design for measuring the kinetic isotope effect.
By precisely measuring these rates, researchers can gain valuable information about the specific enzymatic steps involved in the metabolism of bisacodyl and the nature of the transition states in these biochemical transformations.
Interpretation of DKIEs for Rate-Limiting Steps in Xenobiotic Biotransformation
The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon observed when a hydrogen atom (H) in a molecule is replaced by its heavier isotope, deuterium (D). The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, which can lead to a slower rate of reaction if the cleavage of this bond is part of the rate-limiting step of a metabolic pathway. juniperpublishers.comnih.gov This effect is a valuable tool for elucidating the mechanisms of drug metabolism, particularly for reactions catalyzed by cytochrome P450 (CYP) enzymes, which are major players in xenobiotic biotransformation. nih.gov
The magnitude of the DKIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD) (KIE = kH/kD). A significant primary DKIE (typically >2) provides strong evidence that the C-H bond cleavage is a rate-limiting or partially rate-limiting step in the reaction. nih.gov
The strategic placement of deuterium atoms on a drug molecule can also intentionally slow down its metabolism, a technique used to enhance a drug's pharmacokinetic profile. juniperpublishers.comnih.gov By reducing the rate of metabolic clearance, the biological half-life of the drug can be extended. juniperpublishers.com Furthermore, deuteration can sometimes alter the metabolic pathway, potentially reducing the formation of toxic metabolites, a phenomenon known as metabolic shunting. juniperpublishers.com
Use of this compound as an Internal Standard in Quantitative Bioanalysis
Quantitative bioanalysis, the measurement of drug concentrations in biological matrices like plasma or urine, is a critical component of preclinical and clinical research. The accuracy and reliability of these measurements are paramount. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Advantages of Stable Isotope-Labeled Internal Standards
The use of a SIL-IS like this compound offers several advantages over using other types of internal standards, such as structural analogs. researchgate.netlcms.cz These benefits stem from the fact that the SIL-IS is chemically almost identical to the analyte of interest, with only a difference in mass due to the presence of heavier isotopes.
| Advantage | Description |
| Co-elution | The SIL-IS and the analyte exhibit nearly identical chromatographic retention times, meaning they elute from the liquid chromatography column at the same time. chromforum.org |
| Correction for Matrix Effects | Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the SIL-IS is affected by these matrix effects in the same way as the analyte, it provides an accurate correction. lcms.cz |
| Compensation for Sample Loss | During the multi-step process of sample preparation (e.g., extraction, evaporation, reconstitution), some of the analyte may be lost. The SIL-IS is added at the beginning of this process and experiences the same degree of loss, thus accurately correcting for these variations. |
| Improved Precision and Accuracy | By correcting for variations in sample preparation and instrumental response, SIL-IS significantly improves the precision and accuracy of the quantitative results. lcms.cz |
Correction for Sample Processing and Instrumental Variation
The journey of a research sample from collection to final analysis involves numerous steps where variability can be introduced. This includes inconsistencies in sample extraction, evaporation, and reconstitution, as well as fluctuations in the performance of the LC-MS/MS instrument over time.
By adding a known amount of this compound to the sample at the very beginning of the workflow, it acts as a tracer for the unlabeled bisacodyl. Any physical loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any variations in the instrument's response, such as changes in ionization efficiency, will affect both the analyte and the internal standard to the same extent. The final concentration of the unlabeled bisacodyl is then calculated based on the ratio of its peak area to the peak area of this compound. This ratioing technique effectively cancels out the variability, leading to highly reliable and reproducible data.
Application in Developing Robust Analytical Assays for Unlabeled Bisacodyl in Research Samples
The development of a robust and validated bioanalytical assay is a prerequisite for any preclinical study involving pharmacokinetics. The use of this compound is instrumental in creating such assays for the quantification of bisacodyl and its active metabolite, BHPM, in various biological matrices.
A typical LC-MS/MS method for the analysis of bisacodyl would involve the following steps:
Addition of a known concentration of this compound (as the internal standard) to the research sample (e.g., plasma).
Sample preparation, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
Separation of the analyte and internal standard from other components in the sample using liquid chromatography.
Detection and quantification using tandem mass spectrometry. The mass spectrometer is set to monitor specific mass transitions for both unlabeled bisacodyl and this compound.
Research has demonstrated the successful use of deuterated internal standards for the analysis of laxatives, including the active metabolite of bisacodyl, in human urine. nih.govspringernature.com For instance, a method for detecting desacetylbisacodyl (BHPM) employed a deuterated internal standard to ensure accurate quantification. nih.govspringernature.com Furthermore, regulatory submissions have documented the use of BHPM-d13 as an internal standard in pharmacokinetic studies of sodium picosulfate, which also metabolizes to BHPM. fda.gov
The data below illustrates typical parameters for an LC-MS/MS assay using a deuterated internal standard.
| Parameter | Analyte (Bisacodyl) | Internal Standard (this compound) |
| Precursor Ion (m/z) | 362.1 | 375.2 |
| Product Ion (m/z) | 302.1 | 315.2 |
| Retention Time | ~ 5.2 min | ~ 5.2 min |
| Linearity Range | 0.1 - 100 ng/mL | N/A |
| Precision (%RSD) | < 15% | N/A |
| Accuracy (%Bias) | ± 15% | N/A |
Note: The mass-to-charge ratios (m/z) and retention times are illustrative and may vary depending on the specific instrumentation and chromatographic conditions.
By employing this compound as an internal standard, researchers can develop highly sensitive, specific, and reliable analytical methods for quantifying bisacodyl in preclinical research samples, thereby ensuring the integrity of the pharmacokinetic and metabolic data generated.
Theoretical Considerations and Advanced Concepts in Deuterated Drug Research
Impact of Deuteration on Molecular Vibrational Frequencies and Bond Strengths
The substitution of hydrogen with deuterium (B1214612) fundamentally alters the vibrational characteristics of chemical bonds. The vibrational frequency of a bond is dependent on the masses of the connected atoms and the strength of the bond, as described by Hooke's Law for a harmonic oscillator. Due to its greater mass, a C-D bond has a lower vibrational frequency compared to a C-H bond. aip.orgwhiterose.ac.uk This difference in vibrational energy, specifically the zero-point energy (ZPE), is the minimum possible energy that a quantum mechanical system may have. The ZPE of a C-D bond is lower than that of a C-H bond.
Consequently, more energy is required to cleave a C-D bond than a C-H bond, making the C-D bond effectively stronger. This increased bond strength is the primary basis for the kinetic isotope effect observed in deuterated drugs. acs.orgresearchgate.net In reactions where C-H bond cleavage is the rate-determining step, substituting hydrogen with deuterium can significantly slow down the reaction rate. For a molecule like bisacodyl (B1667424), which undergoes metabolic deacetylation to its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), deuteration at the sites of metabolic attack could retard its breakdown, potentially leading to a longer half-life and altered pharmacokinetic profile. nih.govdrugbank.com
Table 1: Predicted Impact of Deuteration on Vibrational Frequencies in Bisacodyl-d13
| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) | Consequence |
| Aromatic C-H Stretch | ~3100 - 3000 | ~2300 - 2200 | Lower vibrational frequency, increased bond strength |
| Aliphatic C-H Stretch | ~3000 - 2850 | ~2200 - 2100 | Lower vibrational frequency, increased bond strength |
| Aromatic C-H Bend | ~900 - 675 | Lower frequency region | Altered out-of-plane and in-plane bending modes, affecting conformational dynamics |
Note: The predicted frequencies are approximate and based on general principles of isotope effects in vibrational spectroscopy.
Quantum Mechanical Tunneling Effects in Deuterated Systems
Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically cannot surmount. This effect is particularly significant for light particles like electrons and hydrogen nuclei (protons). In enzymatic reactions involving the transfer of a proton or a hydrogen atom, quantum tunneling can contribute significantly to the reaction rate.
The probability of tunneling decreases exponentially with the mass of the tunneling particle. Therefore, substituting a hydrogen atom with a much heavier deuterium atom can dramatically reduce the rate of tunneling. biorxiv.orgsammu.uz This reduction in tunneling is another facet of the kinetic isotope effect and can lead to a significant decrease in the rate of metabolic reactions, especially at physiological temperatures.
While direct evidence of quantum tunneling in the metabolism of bisacodyl has not been reported, it is a recognized phenomenon in the metabolism of various drugs. googleapis.com For this compound, if the metabolic processes, such as the initial deacetylation, involve hydrogen transfer steps that are subject to tunneling, deuteration at these positions would be expected to slow down the metabolism to a greater extent than predicted by the zero-point energy differences alone. This could lead to a more pronounced increase in the drug's half-life and exposure. The study of tunneling effects often requires sophisticated experimental and computational methods to be confirmed. biorxiv.orgsammu.uz
Stereochemical and Conformational Effects of Deuterium Substitution
The introduction of deuterium can also have subtle but significant effects on the stereochemistry and conformational preferences of a molecule. While deuterium and protium (B1232500) are chemically identical in terms of their electronic structure, the small differences in bond length and vibrational properties of C-D versus C-H bonds can influence non-covalent interactions and torsional barriers.
Deuteration can be used to stabilize chiral centers that are prone to racemization. consensus.app By replacing a hydrogen atom at a stereocenter with deuterium, the increased bond strength can slow down the rate of epimerization, a process that involves the breaking and reforming of the C-H bond. This "deuterium-enabled chiral switching" can be a valuable tool for developing single-enantiomer drugs from racemic mixtures.
Furthermore, the subtle changes in intermolecular forces and vibrational entropy upon deuteration can alter the conformational equilibrium of flexible molecules. nih.gov Studies on deuterated ethanols and other small molecules have shown that deuterium substitution can influence the relative populations of different conformers. researchgate.net For a molecule like bisacodyl, which possesses rotational freedom around several single bonds, deuteration could potentially favor a specific conformation that has a higher or lower affinity for its target or metabolizing enzymes. While no specific conformational analysis of this compound has been published, techniques like NMR spectroscopy and computational modeling could be employed to investigate these subtle effects. nih.gov
Computational Chemistry Approaches for Predicting Deuterium Effects
Computational chemistry has become an indispensable tool in modern drug discovery and development, offering powerful methods to predict the effects of chemical modifications, including deuteration. A variety of computational techniques can be applied to model and predict the consequences of isotopic substitution on the properties of a molecule like this compound.
Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the vibrational frequencies of both the deuterated and non-deuterated forms of a molecule. acs.org These calculations can provide theoretical infrared and Raman spectra and allow for the prediction of the kinetic isotope effect by determining the zero-point energies of the ground state and the transition state of a reaction. Such predictions can help identify the most effective positions for deuteration to slow down metabolism.
Furthermore, quantitative structure-activity relationship (QSAR) models and machine learning approaches are being developed to predict the metabolic fate of drugs, and these can be trained to account for the effects of deuteration. consensus.app For bisacodyl, computational fragmentation analysis has been used to understand its behavior in mass spectrometry, a technique that often utilizes deuterated standards. This demonstrates the applicability of computational methods to this specific molecule, which can be extended to predict the impact of deuteration on its metabolic pathways.
Table 2: Computational Approaches for Studying this compound
| Computational Method | Application for this compound | Key Insights Gained |
| Density Functional Theory (DFT) | Calculation of vibrational frequencies, zero-point energies, and transition state structures for metabolic reactions. | Prediction of kinetic isotope effects, identification of optimal deuteration sites for metabolic stability. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving bisacodyl, with the active site treated quantum mechanically. | Detailed understanding of the mechanism of metabolic transformations and the influence of deuteration. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics of this compound and its interaction with proteins (e.g., cytochrome P450 enzymes). | Assessment of changes in binding affinity, conformational preferences, and solvent accessibility upon deuteration. |
| Hydrogen-Deuterium Exchange (HDX) Modeling | In conjunction with experimental HDX-MS, modeling protein conformational changes upon binding of this compound. | Mapping of binding sites and allosteric effects on target proteins. |
Challenges and Future Directions in Bisacodyl D13 Research
Development of Novel and More Efficient Deuteration Methodologies
The synthesis of Bisacodyl-d13, while crucial for its use, presents ongoing challenges in terms of efficiency, cost, and the ability to achieve specific labeling patterns. Future research will likely focus on overcoming these hurdles through the development of innovative deuteration techniques.
Catalytic H-D Exchange: Advancements in transition-metal-catalyzed hydrogen-deuterium exchange reactions offer a promising avenue. These methods could potentially allow for the direct replacement of specific hydrogen atoms on the Bisacodyl (B1667424) scaffold with deuterium (B1214612) in fewer steps and with greater selectivity.
Flow Chemistry: Implementing deuteration reactions in continuous flow reactors could enhance reaction efficiency, improve safety by minimizing the handling of hazardous reagents, and allow for easier scalability.
Biocatalysis: The use of enzymes to catalyze deuteration could offer unparalleled selectivity under mild reaction conditions, reducing the formation of unwanted byproducts.
A key challenge is to develop methods that can selectively deuterate the metabolically susceptible positions on the Bisacodyl molecule. For instance, blocking sites of metabolism, such as those targeted by aldehyde oxidase (AO), through deuteration has been shown to improve the pharmacokinetic profile of other drugs. nih.gov A similar strategy for this compound could not only create a more stable internal standard but also open avenues for developing new therapeutic analogues with altered metabolic fates.
| Deuteration Method | Potential Advantages for this compound Synthesis | Key Challenges |
| Catalytic H-D Exchange | Fewer synthetic steps, higher efficiency, site-selectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Flow Chemistry | Improved scalability, enhanced safety, better process control. | Initial setup costs, potential for clogging with solid reagents. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |
Integration with Advanced Omics Technologies (e.g., Fluxomics, Metabolomics)
The integration of this compound with advanced "omics" technologies, particularly metabolomics and fluxomics, represents a significant frontier in understanding its biochemical impact.
Untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a biological system. Using this compound in such studies can provide a powerful tool for tracing the metabolic fate of the parent compound. By analyzing samples (e.g., plasma, urine, feces) with high-resolution mass spectrometry, researchers can identify novel metabolites of Bisacodyl that retain the deuterium label. nih.gov
This approach offers several advantages over traditional metabolic studies:
Discovery of Novel Metabolites: It can uncover previously unknown metabolic pathways for Bisacodyl.
Improved Signal-to-Noise: The distinct mass shift introduced by the 13 deuterium atoms makes it easier to distinguish drug-related metabolites from the complex background of endogenous molecules.
Relative Quantification: The isotopic signature can be used to relatively quantify the abundance of different metabolites, providing insights into the major routes of biotransformation.
Future research in this area will focus on developing sophisticated data analysis workflows to automatically detect and identify these deuterated metabolites from complex datasets.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. While often performed with 13C or 15N-labeled tracers, deuterium from this compound can also serve as a probe, albeit with different applications. frontiersin.orgembopress.org
In non-human research systems, such as cell cultures or animal models, administering this compound and tracing the incorporation of its deuterium atoms into downstream metabolites can provide unique insights. nih.gov For example, if a metabolite of Bisacodyl enters a central metabolic pathway, the deuterium label could be tracked through various interconnected reactions.
The primary application would be to understand the off-target effects and broader metabolic impact of Bisacodyl and its metabolites. Metabolic flux analysis could help answer questions such as:
Does the metabolism of Bisacodyl significantly alter the flux through major energy-producing pathways like glycolysis or the TCA cycle?
Are the metabolic products of Bisacodyl utilized in biosynthetic pathways?
This approach, particularly when combined with 13C-MFA, could provide a multi-dimensional view of how a xenobiotic perturbs cellular metabolism. isotope.com
Untargeted Profiling of Deuterium-Labeled Metabolites
Miniaturization and Automation of Analytical Workflows for High-Throughput Research
To accelerate research, there is a growing need for miniaturized and automated analytical workflows. nih.gov The analysis of this compound and its metabolites, traditionally reliant on manual sample preparation and standard liquid chromatography-mass spectrometry (LC-MS), is ripe for such innovation.
Future developments will likely involve:
Automated Sample Preparation: Utilizing robotic liquid handlers for extraction, derivatization, and dilution steps can significantly increase throughput and reduce variability.
Microfluidic Devices: Integrating sample preparation and analysis on a single "lab-on-a-chip" device can reduce sample and reagent consumption, decrease analysis time, and enable parallel processing of numerous samples.
High-Throughput Mass Spectrometry: Coupling automated front-end systems with rapid mass spectrometry techniques, such as acoustic ejection mass spectrometry, could allow for the analysis of samples in seconds rather than minutes.
These advancements will be critical for large-scale studies, such as screening the metabolic profiles of this compound across many different cell lines or in extensive preclinical trials. nih.gov
Expansion of this compound Application to Novel Research Areas
The utility of this compound as a stable isotope-labeled tracer is not limited to pharmacology and metabolomics. Its unique properties could be leveraged in other scientific fields.
Environmental Fate Studies: Understanding the environmental persistence, degradation, and transport of pharmaceuticals is a critical area of ecotoxicology. Bisacodyl can enter the environment through wastewater. nih.gov By "spiking" environmental samples (e.g., soil, water) with this compound, researchers can accurately trace its journey and degradation pathways in complex environmental matrices. The deuterium label provides a clear signature to distinguish the added compound from any pre-existing Bisacodyl, enabling precise measurements of its half-life and the formation of environmental transformation products. researchgate.net
Material Science: While a less conventional application, deuterated organic molecules can be used as probes in material science. For example, this compound could be incorporated into polymer-based drug delivery systems. Techniques like neutron scattering or solid-state NMR could then be used to study the distribution and release of the drug from the material matrix at a molecular level. The difference in scattering properties between hydrogen and deuterium makes the deuterated compound "visible" to these analytical techniques.
Addressing Ethical and Regulatory Considerations in Preclinical Isotope Research
As the applications of this compound and other isotopically labeled compounds expand, it is crucial to continually address the associated ethical and regulatory considerations, particularly in preclinical research involving animal models. solubilityofthings.comsrce.hr
Key considerations include:
Adherence to GLP: All preclinical studies must be conducted under the principles of Good Laboratory Practice (GLP) to ensure the quality and integrity of the data generated. srce.hr
The 3Rs Principle: Research should be designed to Replace animal use where possible, Reduce the number of animals used to the minimum necessary for statistically significant results, and Refine procedures to minimize any potential pain or distress.
Regulatory Compliance: Researchers must be aware of and comply with all national and international regulations governing the use of isotopes in research, even stable, non-radioactive isotopes. solubilityofthings.comiaea.org
Data Transparency: There is an ethical imperative to publish all research outcomes, including negative results, to prevent unnecessary duplication of animal studies and to provide a complete evidence base for future research decisions. srce.hr
Conclusion
Synthesis of Key Research Contributions of Bisacodyl-d13
This compound, as a stable isotope-labeled analog of bisacodyl (B1667424), has made its most significant research contributions in the field of analytical chemistry. Its use as an internal standard in LC-MS/MS methods represents a critical advancement in the ability to accurately and precisely quantify bisacodyl and its primary active metabolite, BHPM, in complex biological matrices. nih.govspringernature.com This has profound implications for pharmacokinetic studies, enabling a clearer understanding of the drug's absorption, metabolism, and excretion. The enhanced reliability of analytical data afforded by the use of deuterated standards is essential for regulatory submissions and for ensuring the consistency of drug formulations.
Prospective Role of this compound in Advancing Chemical and Biomedical Sciences
The future role of this compound and similar deuterated compounds is set to expand with the continuous evolution of analytical instrumentation and the increasing demand for more sensitive and reliable bioanalytical methods. In chemical sciences, the availability of such standards facilitates the development of more sophisticated analytical techniques for detecting and quantifying drugs and their metabolites at ever-lower concentrations. In biomedical sciences, this compound will continue to be a vital tool in preclinical and clinical research, particularly in studies investigating drug-drug interactions, the influence of genetic polymorphisms on drug metabolism, and in the development of novel drug delivery systems for bisacodyl. The foundational principle of using stable isotope-labeled internal standards, exemplified by this compound, will remain a cornerstone of high-quality quantitative bioanalysis, thereby continuing to advance our understanding of pharmacology and therapeutics.
Q & A
Q. How can researchers optimize the synthesis of Bisacodyl-d13 to ensure isotopic purity for pharmacokinetic studies?
Methodological Answer:
- Step 1 : Use deuterated precursors (e.g., deuterium oxide or deuterated acetic anhydride) in key reaction steps to minimize isotopic dilution.
- Step 2 : Employ NMR spectroscopy (e.g., , , and ) to verify deuterium incorporation at the 13 specified positions. Cross-reference with spectral libraries for known deuterated analogs .
- Step 3 : Validate purity via high-resolution mass spectrometry (HRMS) and compare deviations from theoretical isotopic patterns. Adjust synthetic routes if isotopic impurities exceed 1% .
Q. What are the critical parameters for characterizing this compound in stability studies under physiological conditions?
Methodological Answer:
- Parameter 1 : pH-dependent degradation kinetics. Conduct accelerated stability testing at pH 1.2 (gastric fluid) and pH 6.8 (intestinal fluid) using HPLC-UV or LC-MS. Monitor deuterium retention at labile positions (e.g., ester groups) .
- Parameter 2 : Light and temperature sensitivity. Store samples under controlled ICH guidelines (25°C/60% RH) and quantify degradation products like bisacodyl-d10 via isotopic tracing .
Q. How should researchers design a literature review to identify gaps in this compound metabolism studies?
Methodological Answer:
- Strategy 1 : Use SciFinder or Reaxys with search terms “this compound” + “metabolism” + “isotope effect.” Filter results by publication date (post-2010) and peer-reviewed journals.
- Strategy 2 : Apply the PICO framework to structure queries: Population (in vitro/in vivo models), Intervention (deuterated vs. non-deuterated Bisacodyl), Comparison (metabolic half-life), Outcome (deuterium isotope effects on CYP450 enzymes) .
Advanced Research Questions
Q. How can contradictory data on this compound’s deuterium isotope effects (DIE) in cytochrome P450-mediated metabolism be resolved?
Methodological Answer:
- Approach 1 : Replicate studies using standardized liver microsomes (e.g., pooled human S9 fractions) to control for inter-lot variability. Quantify ratios for this compound vs. non-deuterated forms .
- Approach 2 : Perform molecular dynamics simulations to assess deuterium’s impact on bond vibrational frequencies at catalytic sites. Correlate with experimental -NMR chemical shifts .
Q. What experimental designs are optimal for quantifying this compound’s tissue-specific bioavailability in rodent models?
Methodological Answer:
- Design 1 : Use a crossover study with -radiolabeled this compound and accelerator mass spectrometry (AMS) to distinguish between parent compound and metabolites in plasma/tissues.
- Design 2 : Apply physiologically based pharmacokinetic (PBPK) modeling to predict deuterium’s impact on distribution volumes. Validate with spatially resolved MALDI imaging of intestinal mucosa .
Q. How can researchers address discrepancies in reported detection limits for this compound in LC-MS/MS assays?
Methodological Answer:
- Step 1 : Standardize sample preparation (e.g., solid-phase extraction vs. protein precipitation) to minimize matrix effects. Use deuterated internal standards (e.g., this compound-carboxylic acid) .
- Step 2 : Optimize MS parameters: For QTOF systems, set resolving power >30,000 FWHM and use MS/MS fragments at m/z 361.2 → 233.1 (quantifier) and 361.2 → 291.1 (qualifier) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing non-linear pharmacokinetic profiles of this compound?
Methodological Answer:
- Method 1 : Fit data to a two-compartment model with first-order absorption using NONMEM or Phoenix WinNonlin. Compare Akaike Information Criterion (AIC) values to assess model robustness.
- Method 2 : Apply Bayesian hierarchical modeling to account for inter-individual variability in deuterium retention rates .
Q. How should researchers validate this compound’s metabolic pathways when primary literature lacks isotopic data?
Methodological Answer:
- Validation 1 : Co-incubate this compound with -glutathione in hepatocyte assays to track adduct formation via LC-HRMS. Use isotopic pattern deconvolution software (e.g., Xcalibur Isotope Trace) .
- Validation 2 : Cross-reference metabolite IDs with HMDB or METLIN databases, prioritizing entries with MS/MS spectral matches .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies given variability in deuterium labeling protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
